molecular formula C8H13NO2 B12332463 (s)-2-Allylpyrrolidine-2-carboxylic acid

(s)-2-Allylpyrrolidine-2-carboxylic acid

Cat. No.: B12332463
M. Wt: 155.19 g/mol
InChI Key: WRBBRKMXTLLAOB-MRVPVSSYSA-N
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Description

(S)-2-Allylpyrrolidine-2-carboxylic acid is a chiral proline derivative characterized by an allyl group (-CH₂CH₂CH₂) substituted at the C2 position of the pyrrolidine ring. This compound exists in both free acid and hydrochloride salt forms, with the latter being more commonly utilized in research due to enhanced stability and solubility.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(2S)-2-prop-2-enylpyrrolidin-1-ium-2-carboxylate

InChI

InChI=1S/C8H13NO2/c1-2-4-8(7(10)11)5-3-6-9-8/h2,9H,1,3-6H2,(H,10,11)/t8-/m1/s1

InChI Key

WRBBRKMXTLLAOB-MRVPVSSYSA-N

Isomeric SMILES

C=CC[C@@]1(CCC[NH2+]1)C(=O)[O-]

Canonical SMILES

C=CCC1(CCC[NH2+]1)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Proline, 2-(2-propenyl)- (9CI) typically involves the allylation of D-proline. One common method is the reaction of D-proline with allyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production of D-Proline, 2-(2-propenyl)- (9CI) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the allylation process .

Chemical Reactions Analysis

Types of Reactions: D-Proline, 2-(2-propenyl)- (9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: D-Proline, 2-(2-propenyl)- (9CI) is used as a chiral building block in organic synthesis. Its unique structure allows for the creation of complex molecules with high stereochemical purity .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. Its proline backbone is crucial for understanding the role of proline in protein structures .

Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of D-Proline, 2-(2-propenyl)- (9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The allyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The proline backbone plays a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula: C₈H₁₃NO₂ (free acid); C₈H₁₄ClNO₂ (hydrochloride) .
  • Molecular Weight : 155.19 g/mol (free acid); 191.66 g/mol (hydrochloride) .
  • CAS Numbers :
    • Free acid: 195833-47-7 .
    • Hydrochloride: 177206-69-8 (R-enantiomer), 129704-91-2 (S-enantiomer) .
  • Purity : ≥95% (typically >95% for commercial samples) .
  • Storage : 2–8°C under inert conditions for the hydrochloride salt .
  • Applications : Used as a building block in peptide synthesis, chiral catalysts, and drug discovery .

Structural and Thermodynamic Comparisons

Compound Molecular Formula MW (g/mol) ΔH°f (kJ/mol) Solubility Key Features
(S)-2-Allylpyrrolidine-2-carboxylic acid C₈H₁₃NO₂ 155.19 - Soluble in DMSO, requires sonication Chiral, allyl group enhances lipophilicity
2-Pyrrolidinecarboxylic acid (proline) C₅H₉NO₂ 115.13 -3.6 (gas phase) Water-soluble Natural amino acid, hydrophilic
(–)-2-Pyrrolidinecarboxylic acid C₅H₉NO₂ 115.13 -524.2 - R-enantiomer of proline; thermodynamic stability differs significantly
Pyrrolo[2,3-c]pyridine-2-carboxylic acid C₈H₆N₂O₂ 162.15 - - Fused aromatic system; higher synthetic yields (71–95%)
(2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid C₆H₁₁NO₅ 177.16 - Hydrophilic Multiple hydroxyl groups; glycosidase inhibitor
Key Observations:
  • Lipophilicity : The allyl group in (S)-2-allylpyrrolidine-2-carboxylic acid increases lipophilicity compared to proline, making it more suitable for membrane permeability in drug design .
  • Thermodynamics : (–)-2-Pyrrolidinecarboxylic acid (R-proline) has a significantly lower enthalpy of formation (-524.2 kJ/mol) than its S-enantiomer, suggesting divergent stability and reactivity .
  • Synthetic Yields : Pyrrolo[2,3-c]pyridine-2-carboxylic acid derivatives are synthesized in higher yields (71–95%) via multi-component reactions, whereas allyl-proline derivatives often require stereoselective synthesis, which may reduce yields .

Stability and Handling

  • (S)-2-Allylpyrrolidine-2-carboxylic acid hydrochloride requires storage at 2–8°C to prevent decomposition, whereas proline derivatives without allyl groups (e.g., 2-pyrrolidone) are more stable at room temperature .
  • Repeated freeze-thaw cycles degrade the free acid form, necessitating single-use aliquots in DMSO .

Commercial and Research Relevance

  • Pricing : Boc-protected allyl-proline derivatives cost ~$96,000–$309,000 per gram, reflecting their niche applications in high-value research .
  • Drug Development : The allyl group’s versatility enables its use in kinase inhibitors and protease-resistant peptides .

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